molecular formula C13H18N6O2S2 B470736 N-(5-{5-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]pentyl}-1,3,4-thiadiazol-2-yl)acetamide CAS No. 666208-61-3

N-(5-{5-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]pentyl}-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B470736
CAS No.: 666208-61-3
M. Wt: 354.5g/mol
InChI Key: KJFLZRPVRMQNLA-UHFFFAOYSA-N
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Description

N-(5-{5-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]pentyl}-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two thiadiazole rings connected by a pentyl chain, with acetamido groups attached to each thiadiazole ring

Preparation Methods

The synthesis of N-(5-{5-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]pentyl}-1,3,4-thiadiazol-2-yl)acetamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of Thiadiazole Rings: The thiadiazole rings are typically synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Acetamido Groups: The acetamido groups are introduced by reacting the thiadiazole intermediates with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Linking the Thiadiazole Rings: The two thiadiazole rings are linked by a pentyl chain through a series of nucleophilic substitution reactions, where the thiadiazole intermediates are reacted with a pentyl halide under basic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N-(5-{5-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]pentyl}-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the acetamido groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido groups can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the acetamido groups can be achieved under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are studied for their potential use as therapeutic agents.

    Medicine: The compound is investigated for its potential as a drug candidate due to its ability to interact with specific biological targets, such as enzymes and receptors.

    Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and corrosion inhibitors due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-{5-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]pentyl}-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

N-(5-{5-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]pentyl}-1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives, such as:

    5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: This compound has a similar thiadiazole ring structure but contains a sulfonamide group instead of a pentyl chain.

    2-Acetamido-1,3,4-thiadiazole-5-sulfonamide: Another thiadiazole derivative with a sulfonamide group, differing in the position of the acetamido group.

    N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a sulfamoyl group attached to the thiadiazole ring, making it structurally similar but functionally different.

The uniqueness of this compound lies in its dual thiadiazole rings connected by a pentyl chain, which may confer distinct biological and chemical properties compared to other thiadiazole derivatives.

Properties

CAS No.

666208-61-3

Molecular Formula

C13H18N6O2S2

Molecular Weight

354.5g/mol

IUPAC Name

N-[5-[5-(5-acetamido-1,3,4-thiadiazol-2-yl)pentyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C13H18N6O2S2/c1-8(20)14-12-18-16-10(22-12)6-4-3-5-7-11-17-19-13(23-11)15-9(2)21/h3-7H2,1-2H3,(H,14,18,20)(H,15,19,21)

InChI Key

KJFLZRPVRMQNLA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN=C(S1)CCCCCC2=NN=C(S2)NC(=O)C

Canonical SMILES

CC(=O)NC1=NN=C(S1)CCCCCC2=NN=C(S2)NC(=O)C

Origin of Product

United States

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